2-ethoxy-4-formylphenyl 1-naphthoate
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Overview
Description
2-Ethoxy-4-formylphenyl 1-naphthoate is an organic compound with the molecular formula C20H16O4. It is characterized by the presence of an ethoxy group, a formyl group, and a naphthoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-formylphenyl 1-naphthoate typically involves the esterification of 2-ethoxy-4-formylphenol with 1-naphthoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxyphenyl 1-naphthoate.
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 1-naphthoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-formylphenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate: Similar structure but with a bromine atom instead of a hydrogen atom at the 6-position.
2-Ethoxy-4-carboxyphenyl 1-naphthoate: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
2-Ethoxy-4-formylphenyl 1-naphthoate is unique due to its combination of an ethoxy group, a formyl group, and a naphthoate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-2-23-19-12-14(13-21)10-11-18(19)24-20(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOBYTMWSRWZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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